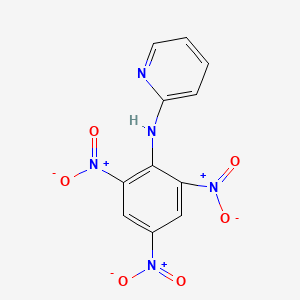

N-(2,4,6-trinitrophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

39771-29-4 |

|---|---|

Molecular Formula |

C11H7N5O6 |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

N-(2,4,6-trinitrophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H7N5O6/c17-14(18)7-5-8(15(19)20)11(9(6-7)16(21)22)13-10-3-1-2-4-12-10/h1-6H,(H,12,13) |

InChI Key |

DIPBIKKKLNWSEW-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Strategic Synthetic Methodologies for N 2,4,6 Trinitrophenyl Pyridin 2 Amine

Review of Established Synthetic Routes to N-Aryl-Pyridin-2-amines

The formation of the C-N bond between an aromatic ring and a 2-aminopyridine (B139424) core can be achieved through several established methods. The most prominent among these are transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The development of various generations of phosphine ligands, such as the sterically hindered biarylphosphines (e.g., XPhos) and bidentate ligands (e.g., Xantphos), has significantly expanded the reaction's scope, allowing for the coupling of a wide range of aryl halides with 2-aminopyridine derivatives under relatively mild conditions. wikipedia.orgnih.govresearchgate.net

Ullmann Condensation : A classical method, the Ullmann condensation traditionally involves the copper-mediated reaction of an aryl halide with an amine at high temperatures. mdpi.comcdnsciencepub.com Modern iterations have seen the development of catalytic systems using copper(I) salts (e.g., CuI) with various ligands, which can promote the reaction under milder conditions. mdpi.comhynu.edu.cn These reactions are particularly useful and have been studied for the N-arylation of various nitrogen-containing compounds, including 2-aminopyridines. mdpi.comcapes.gov.br

Nucleophilic Aromatic Substitution (SNAr) : This pathway is viable when the aromatic ring to be attached is highly electron-deficient. wikipedia.org The presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to a leaving group (like a halide) activates the ring towards attack by a nucleophile, such as 2-aminopyridine. wikipedia.orguci.edu The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org Pyridine (B92270) rings themselves are electron-deficient heteroarenes and are thus susceptible to SNAr reactions, especially at the 2- and 4-positions. wikipedia.orguci.edu

Optimized Synthetic Pathways for N-(2,4,6-trinitrophenyl)pyridin-2-amine

The synthesis of this compound is most efficiently achieved via Nucleophilic Aromatic Substitution due to the unique electronic properties of the 2,4,6-trinitrophenyl (picryl) group.

The SNAr reaction is the most direct and high-yielding pathway to this compound. The starting material is typically 2,4,6-trinitrochlorobenzene (picryl chloride), which is exceptionally reactive towards nucleophilic attack.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack : The nitrogen atom of 2-aminopyridine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the picryl chloride ring. This forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. wikipedia.orgacsgcipr.org

Stabilization and Elimination : The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, crucially, onto the three electron-withdrawing nitro groups. wikipedia.org

Rearomatization : The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

Reaction Conditions: The reaction is typically performed by mixing 2-aminopyridine and picryl chloride in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or even ethanol (B145695) at room or slightly elevated temperatures. acsgcipr.org A mild base, such as sodium carbonate or triethylamine, is often added to neutralize the HCl generated during the reaction. acsgcipr.org

While SNAr is ideal for this specific compound, it is instructive to consider how transition metal-catalyzed methods would apply.

Buchwald-Hartwig Amination : To synthesize the target compound via this method, one would react 2-aminopyridine with picryl chloride or bromide. A typical catalyst system would involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a bulky phosphine ligand such as Xantphos or a biarylphosphine, and a base like Cs₂CO₃ or NaOt-Bu in a solvent like toluene (B28343) or dioxane. nih.govresearchgate.net However, the high reactivity of the picryl halide towards SNAr could lead to competitive uncatalyzed background reactions.

Ullmann Condensation : An Ullmann-type reaction would involve reacting 2-aminopyridine with picryl chloride or bromide in the presence of a copper catalyst, such as CuI, often with a ligand like 1,10-phenanthroline (B135089) or an N-oxide derivative, and a base like K₂CO₃ or Cs₂CO₃ in a polar solvent like DMSO or DMF at elevated temperatures. mdpi.comhynu.edu.cn Similar to the Buchwald-Hartwig approach, the inherent reactivity of the substrate makes the catalytic pathway less of a necessity compared to less activated aryl halides.

The choice of synthetic route is heavily influenced by reaction efficiency, cost, and conditions. For this compound, the SNAr pathway is superior.

Due to the powerful activation provided by the three nitro groups, the SNAr reaction of 2-aminopyridine with picryl chloride is typically rapid, proceeds under mild conditions, and gives near-quantitative yields. In contrast, transition metal-catalyzed couplings are more complex, require expensive and often air-sensitive catalysts and ligands, and may necessitate higher temperatures and longer reaction times. wikipedia.org While Buchwald-Hartwig and Ullmann reactions can provide moderate to good yields for a wide range of N-aryl-pyridin-2-amines (as shown in the table below), they are less efficient and overly complex for a highly activated substrate like a picryl halide. nih.govnih.govmdpi.com

| Method | Aryl Halide Substrate Example | Catalyst/Ligand System | Base | Solvent | Temperature | Reported/Expected Yield | Reference |

|---|---|---|---|---|---|---|---|

| SNAr | 2,4,6-Trinitrochlorobenzene | None (Uncatalyzed) | Na₂CO₃ | Ethanol | Reflux | >90% (Expected) | wikipedia.org |

| Buchwald-Hartwig | Aryl Bromide | Pd(II)/Xantphos | NaOt-Bu | Toluene | Reflux | 27-82% | nih.govnih.gov |

| Buchwald-Hartwig | 3-Bromo-4-indolylmaleimide | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 °C | ~80% | researchgate.net |

| Ullmann Condensation | Iodobenzene | Cu(II)-MCM-41 | K₂CO₃ | DMSO | 110 °C | 85% | mdpi.com |

Mechanistic Elucidation of Formation Pathways for this compound

The overwhelmingly favored formation pathway for this compound is the SNAr mechanism. The rationale lies in the electronic structure of the picryl halide substrate.

The three nitro groups exert a powerful electron-withdrawing effect through both induction and resonance. This drastically reduces the electron density of the aromatic ring, making it highly electrophilic. When 2-aminopyridine attacks the ipso-carbon, the resulting anionic Meisenheimer complex is exceptionally stable. The negative charge is delocalized over the aromatic system and is significantly stabilized by the oxygen atoms of all three nitro groups positioned at the ortho and para positions relative to the reaction center. wikipedia.org This high degree of stabilization lowers the activation energy for the formation of the intermediate, making the reaction proceed rapidly even with a moderately strong nucleophile like an aminopyridine. The subsequent loss of the chloride ion to restore aromaticity is a fast process. wikipedia.org

In contrast, the catalytic cycles of transition-metal-mediated reactions are more intricate. The Buchwald-Hartwig mechanism involves a sequence of oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org The Ullmann mechanism is thought to involve the formation of a Cu(I) species, which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination. mdpi.com While effective for less reactive aryl halides, these multi-step catalytic cycles are kinetically and economically disadvantageous compared to the direct and facile SNAr route for this specific target molecule.

Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in These principles can be applied to the synthesis of this compound.

Solvent Selection : While traditional SNAr reactions often use polar aprotic solvents like DMF or DMAc, which have toxicity concerns, greener alternatives can be explored. acsgcipr.org Water can be an effective solvent for some SNAr reactions, particularly with highly activated substrates. researchgate.netresearchgate.net Ethanol is also a more environmentally benign solvent choice.

Catalysis : While the SNAr reaction for this specific compound does not require a catalyst, related N-arylation syntheses benefit from green catalytic approaches. This includes using recyclable catalysts or developing solvent-free, mechanochemical procedures like ball milling, which can lead to high yields without the need for bulk solvents. rasayanjournal.co.inmdpi.com

Atom Economy : The SNAr synthesis of the title compound is inherently atom-economical. The main byproduct is a simple salt (e.g., NaCl) if a base like Na₂CO₃ is used to neutralize the generated HCl. This contrasts with some multi-step syntheses that may generate more complex byproducts.

By optimizing the classic SNAr reaction using a greener solvent and microwave heating, the synthesis of this compound can be aligned with the modern principles of sustainable chemical manufacturing.

Advanced Structural Characterization of N 2,4,6 Trinitrophenyl Pyridin 2 Amine

Single Crystal X-ray Diffraction Analysis

The single-crystal X-ray diffraction analysis of 2-[(Pyridin-2-yl)amino]pyridinium 2,4,6-trinitrophenolate provides a comprehensive understanding of its three-dimensional structure in the solid state.

Determination of Molecular Conformation and Torsion Angles between Aromatic Rings

In the solid state, the 2-(2-pyridylamino)pyridinium cation is nearly planar. The dihedral angle between the two heterocyclic rings is a mere 4.24 (6)°. This planarity is stabilized by an intramolecular N—H⋯N hydrogen bond.

The 2,4,6-trinitrophenolate anion, however, is not planar. The three nitro groups are twisted with respect to the benzene (B151609) ring. The dihedral angles between the least-squares planes of the nitro groups and the benzene ring are 26.8 (2)°, 4.5 (1)°, and 23.0 (3)°.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of 2-[(Pyridin-2-yl)amino]pyridinium 2,4,6-trinitrophenolate has been determined to belong to the monoclinic crystal system with the space group P2₁/c. The unit cell parameters were determined at a temperature of 100 K.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1807 (8) |

| b (Å) | 14.5892 (12) |

| c (Å) | 13.1649 (10) |

| β (°) | 108.925 (2) |

| Volume (ų) | 1668.0 (2) |

| Z | 4 |

Identification and Quantification of Intermolecular Hydrogen Bonding Networks

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The cations and anions are linked through N—H⋯O hydrogen bonds, forming one-dimensional supramolecular chains that propagate along the c-axis direction. The protonated NH group of the pyridinium (B92312) cation is involved in a bifurcated intermolecular hydrogen bond with an oxygen atom of a nitro group and the pyridyl nitrogen atom. The amine hydrogen atom also forms bifurcated N—H⋯O hydrogen bonds with an oxygen atom of a nitro group and the oxygen atom of the deprotonated hydroxyl group of the picrate (B76445) anion.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N1—H1A···N3 | 0.93(3) | 1.87(3) | 2.645(2) | 140(2) |

| N1—H1B···O1 | 0.94(3) | 1.83(3) | 2.756(2) | 168(2) |

| N2—H2A···O7 | 0.89(2) | 2.21(2) | 2.946(2) | 140(2) |

| N2—H2A···O2 | 0.89(2) | 2.49(2) | 3.033(2) | 120.2(19) |

Investigation of π-π Stacking Interactions and Other Non-Covalent Forces within the Solid State

In addition to hydrogen bonding, π–π stacking interactions play a significant role in the crystal packing of 2-[(Pyridin-2-yl)amino]pyridinium 2,4,6-trinitrophenolate. researchgate.net These interactions are observed between neighboring chains. Specifically, there is π–π stacking between adjacent pyridinium rings with a centroid–centroid distance of 3.7638 (11) Å. researchgate.net Stacking is also observed between the benzene rings of the picrate anions with a centroid–centroid distance of 3.5331 (11) Å. researchgate.net These stacking interactions contribute to the formation of a stable three-dimensional supramolecular architecture. researchgate.net

Detailed Crystallographic Refinement Parameters and Their Interpretations

The crystallographic data was collected using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation. The structure was solved using SHELXS97 and refined with SHELXL97. The refinement of the structure resulted in the following parameters:

| Refinement Parameter | Value |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.102 |

| S (Goodness-of-fit) | 1.03 |

| Measured Reflections | 10460 |

| Independent Reflections | 3253 |

| Reflections with I > 2σ(I) | 2674 |

| Rint | 0.029 |

| Parameters | 270 |

| Δρmax (e Å⁻³) | 0.59 |

| Δρmin (e Å⁻³) | -0.55 |

The low R-factor (R1) of 0.043 indicates a good agreement between the crystallographic model and the experimental X-ray diffraction data. The goodness-of-fit (S) value of 1.03, which is close to 1, further suggests a high-quality refinement. The residual electron density (Δρ) values are within an acceptable range, indicating that the model accurately accounts for the electron density in the unit cell.

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of the scientific literature did not yield any specific studies on the solution-state conformational analysis of N-(2,4,6-trinitrophenyl)pyridin-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy.

In principle, ¹H and ¹³C NMR spectroscopy would be powerful tools to investigate the conformational dynamics of this molecule in solution. Key aspects that could be elucidated include:

Rotational Barriers: The presence of the bulky 2,4,6-trinitrophenyl group could lead to restricted rotation around the C-N bond connecting the two aromatic rings. Variable temperature NMR experiments could be employed to determine the energy barrier for this rotation.

Torsional Angles: Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide information about through-space proximities of protons on the two different aromatic rings, which would help to define the preferred average torsional angle in solution.

Electronic Effects: The chemical shifts of the protons and carbons in both the pyridyl and trinitrophenyl rings would be significantly influenced by the electron-withdrawing nature of the nitro groups and the electronic interplay between the two ring systems.

Without experimental data, any discussion of the solution-state conformation remains speculative.

Variable-Temperature NMR Studies for Conformational Dynamics and Rotational Barriers

The bond connecting the amine nitrogen to the trinitrophenyl ring in this compound is subject to restricted rotation, a phenomenon that can be investigated using variable-temperature (VT) NMR spectroscopy. This restricted rotation, or atropisomerism, arises from the steric hindrance imposed by the ortho-nitro groups on the trinitrophenyl ring and the pyridine (B92270) ring. bris.ac.uk As the temperature changes, the rate of rotation around the C-N bond is altered, leading to observable changes in the NMR spectrum.

Table 1: Predicted Variable-Temperature NMR Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/Observation | Rationale |

|---|---|---|

| Coalescence Temperature (Tc) | Elevated | Significant steric hindrance from two ortho-nitro groups restricts rotation. bris.ac.uk |

| Rotational Barrier (ΔG‡) | High (kcal/mol) | The bulky nitro groups prevent free rotation around the C-N bond. nih.govnih.gov |

| Low-Temperature Spectrum | Potentially distinct signals for aromatic protons on both rings due to slow rotation. | At temperatures below the coalescence point, the different conformational states are resolved. mdpi.com |

Two-Dimensional NMR Techniques for Proton and Carbon Connectivity and Proximity

Two-dimensional (2D) NMR spectroscopy is instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the pyridine ring, correlations would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6. The two protons on the trinitrophenyl ring (H-3' and H-5') would appear as singlets and thus would not show COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals of the pyridine and trinitrophenyl rings that bear a proton. For instance, the signal for the H-3 proton of the pyridine ring would show a cross-peak to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying and assigning quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would be expected between:

The NH proton and the C-2 of the pyridine ring and C-1' of the trinitrophenyl ring.

The pyridine protons (e.g., H-3) and adjacent carbons (e.g., C-2, C-4, and C-5).

The trinitrophenyl protons (H-3' and H-5') and the surrounding carbons (e.g., C-2', C-4', C-6').

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a typical solvent like DMSO-d₆ (Predicted based on analogous compounds)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale/Key Correlations |

|---|---|---|---|

| NH | ~10-11 | - | Downfield shift due to electron-withdrawing effects and potential H-bonding. HMBC to C-2 and C-1'. libretexts.org |

| H-3'/H-5' | ~9.0 | ~125 | Highly deshielded by the three nitro groups. nih.gov |

| H-6 | ~8.2 | ~148 | Deshielded by the adjacent nitrogen in the pyridine ring. acs.orgpw.edu.pl |

| H-4 | ~7.8 | ~138 | Typical aromatic region for a pyridine ring. acs.orgpw.edu.pl |

| H-5 | ~7.1 | ~115 | Upfield relative to other pyridine protons. acs.orgpw.edu.pl |

| H-3 | ~6.9 | ~108 | Shielded by the amino group. acs.orgpw.edu.pl |

| C-1' | - | ~145 | Quaternary carbon attached to the amino group. HMBC from NH. |

| C-2', C-4', C-6' | - | ~140-150 | Quaternary carbons bearing nitro groups, significantly deshielded. |

Vibrational Spectroscopy for Functional Group and Structural Insights

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Characteristic Vibrational Modes

The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of the nitro groups, the amine linkage, and the aromatic rings.

N-H Vibrations: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. libretexts.org

Nitro Group Vibrations: Strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ groups are anticipated. The asymmetric stretches typically appear in the 1520-1560 cm⁻¹ range, while the symmetric stretches are found between 1340 and 1370 cm⁻¹. mdpi.com

Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the pyridine and benzene rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Vibrations: The C-N stretching vibrations for the aryl-amine linkage are expected in the 1250-1350 cm⁻¹ range. libretexts.org

Raman Spectroscopic Studies to Complement Infrared Data and Elucidate Molecular Symmetries

Raman spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations and the carbon backbone. thermofisher.comthermofisher.com

Nitro Group Vibrations: The symmetric stretching of the nitro groups, often strong in the Raman spectrum, would be expected around 1350 cm⁻¹. nih.gov

Aromatic Ring Breathing Modes: The symmetric "breathing" modes of the pyridine and trinitrophenyl rings are typically strong in the Raman spectrum and would appear in the fingerprint region (below 1600 cm⁻¹).

Symmetry Considerations: For a molecule like this compound, which has low symmetry, many vibrational modes are expected to be active in both IR and Raman spectroscopy. However, the relative intensities of the bands will differ, providing a more complete vibrational picture. nih.gov

Table 3: Prominent Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FTIR Frequency | Predicted Raman Frequency | Rationale |

|---|---|---|---|

| N-H Stretch | 3300-3400 (medium) | Weak | Characteristic of secondary amines. libretexts.org |

| Aromatic C-H Stretch | 3000-3100 (weak) | Medium | Typical for aromatic protons. |

| Asymmetric NO₂ Stretch | 1520-1560 (strong) | Medium | Hallmark of nitroaromatic compounds. mdpi.com |

| Symmetric NO₂ Stretch | 1340-1370 (strong) | Strong | Strong intensity in both IR and Raman is characteristic. nih.gov |

| Aromatic C=C Stretch | 1400-1600 (multiple, medium) | Medium to Strong | Vibrations of the pyridine and benzene rings. researchgate.net |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are governed by the interplay between the electron-donating pyridin-2-amine moiety and the strongly electron-withdrawing trinitrophenyl group.

UV-Vis Absorption Profiles and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to different electronic transitions.

π → π Transitions:* Transitions involving the π-electron systems of the pyridine and trinitrophenyl rings are expected in the UV region, typically below 300 nm. researchgate.net

Intramolecular Charge Transfer (ICT) Transitions: Due to the "push-pull" nature of the molecule (electron-donating amino-pyridine and electron-withdrawing trinitrophenyl group), a strong intramolecular charge transfer (ICT) band is predicted at longer wavelengths, likely in the visible region. chemrxiv.orgchemrxiv.org This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly located on the electron-rich pyridin-2-amine part, to the lowest unoccupied molecular orbital (LUMO), which is mainly localized on the electron-deficient trinitrophenyl ring. The presence of three nitro groups significantly lowers the energy of the LUMO, resulting in a bathochromic (red) shift of this absorption band compared to less substituted nitroaromatics. mdpi.com The position of this band can be sensitive to solvent polarity. chemrxiv.orgchemrxiv.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Rationale |

|---|---|---|---|

| π → π* | ~230-280 | High | Electronic transitions within the aromatic rings. researchgate.net |

| n → π* | ~320-380 | Low | Transition involving non-bonding electrons on the nitro groups or pyridine nitrogen. nih.gov |

Fluorescence and Phosphorescence Characteristics and Quenching Mechanisms

The photoluminescent properties of this compound are determined by the interplay between its two core structural components: the potentially fluorescent pyridin-2-amine moiety and the electron-deficient 2,4,6-trinitrophenyl group. While specific photophysical data for the combined molecule is not extensively detailed in the surveyed literature, a comprehensive understanding can be derived from the analysis of its constituent parts.

The pyridin-2-amine scaffold is known to exhibit fluorescence. Unsubstituted pyridin-2-amine, for instance, is recognized as a fluorescent probe with a notable quantum yield. nih.gov Studies on various substituted aminopyridines have demonstrated their fluorescent capabilities, with emission characteristics being sensitive to the nature and position of substituents, as well as the solvent environment. nih.govnih.govresearchgate.net For example, research on 2-amino-6-phenylpyridine-3,4-dicarboxylate derivatives shows that they are fluorescent, with emission maxima around 480 nm and quantum yields varying with different amino-substituents. nih.gov Similarly, investigations into 2-amino-4,6-diphenylnicotinonitriles reveal fluorescence emission that is dependent on solvent polarity, with a red shift observed in more polar solvents like DMSO, indicating the influence of the solvent on the energy levels involved in the fluorescence process. nih.gov

However, the presence of the 2,4,6-trinitrophenyl (picryl) group attached to the amino nitrogen is expected to dramatically alter these fluorescent properties. The trinitrophenyl moiety is a potent electron-withdrawing group and is well-documented as an efficient fluorescence quencher. nih.govresearchgate.net This quenching ability is often attributed to its capacity to accept electrons from an excited-state fluorophore, leading to a non-radiative decay pathway. This effect is the basis for the use of 2,4,6-trinitrophenol (TNP) in various fluorescence-based sensing applications for its detection. nih.govresearchgate.net

In the case of this compound, the fluorescent aminopyridine unit is directly bonded to the trinitrophenyl quenching unit. This intramolecular proximity would likely lead to highly efficient fluorescence quenching. The mechanism is anticipated to be a form of static quenching, where a non-fluorescent complex is formed in the ground state between the fluorophore (aminopyridine) and the quencher (trinitrophenyl group). Upon excitation, this complex would rapidly return to the ground state without emitting a photon. The process is likely driven by photoinduced electron transfer (PET) from the electron-rich aminopyridine moiety to the extremely electron-deficient trinitrophenyl group.

Detailed information regarding the phosphorescence of this compound is not available in the reviewed literature. Generally, phosphorescence in organic molecules at room temperature is weak unless structural features, such as the presence of heavy atoms, promote intersystem crossing. Given the expected efficiency of fluorescence quenching via electron transfer, it is unlikely that phosphorescence would be a significant de-excitation pathway for this molecule.

Detailed Research Findings

While direct experimental data for this compound is scarce, the photophysical properties of related aminopyridine derivatives have been reported. These findings illustrate the fluorescent potential of the aminopyridine core.

A study on a series of diethyl 2-(substituted-amino)-6-phenylpyridine-3,4-dicarboxylates provided the following photophysical data in ethanol (B145695):

| Substituent on Amino Group | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| tert-Butyl | 390 | 480 | 0.34 |

| Benzyl | 390 | 480 | 0.44 |

| Cyclohexyl | 390 | 480 | 0.31 |

| Data sourced from a study on substituted aminopyridines and is illustrative of the fluorescence of the aminopyridine scaffold. nih.gov |

Another investigation into 2-amino-4,6-diphenylnicotinonitriles highlighted the solvatochromic effect on their fluorescence emission:

| Solvent | Emission Max (λem, nm) for Compound 1 | Emission Max (λem, nm) for Compound 2 |

| Toluene (B28343) | 400 | 394 |

| THF | 410 | 403 |

| DCM | 412 | 406 |

| DMSO | 420 | 421 |

| Methanol | 402 | 405 |

| Data from a study on 2-amino-4,6-diphenylnicotinonitriles, demonstrating solvent effects on fluorescence. nih.gov |

Comprehensive Computational Investigations of N 2,4,6 Trinitrophenyl Pyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a detailed understanding of the molecular system at the electronic level. For N-(2,4,6-trinitrophenyl)pyridin-2-amine, these calculations reveal crucial information about its geometry, stability, and reactivity.

Geometry Optimization and Exploration of Potential Energy Surfaces

A significant aspect of the geometry of this molecule is the potential for an intramolecular hydrogen bond between the amine proton (N-H) and an oxygen atom of one of the ortho-nitro groups of the trinitrophenyl ring. nih.govmdpi.com The presence and strength of this interaction can significantly influence the planarity of the molecule and the orientation of the two aromatic rings relative to each other. nih.gov The formation of a stable S(6) ring motif through this hydrogen bond is a common feature in related structures. mdpi.com

Potential energy surface (PES) scans are employed to explore the conformational landscape of the molecule. By systematically varying specific dihedral angles, such as the one defining the rotation around the C-N bond connecting the two rings, a PES can be mapped out. researchgate.net This allows for the identification of the global minimum energy conformation as well as any local minima and the energy barriers between them. For N-aryl pyridin-2-amines, the PES can reveal the energetic cost of twisting the pyridine (B92270) and phenyl rings out of their preferred orientation. researchgate.net

| Parameter | Predicted Value |

| C-N (amine bridge) bond length | ~1.38 Å |

| N-H bond length | ~1.02 Å |

| C-NO₂ bond length | ~1.48 Å |

| Dihedral Angle (Py-N-C-Ph) | ~30-50° |

| N-H···O (hydrogen bond) distance | ~1.9 - 2.2 Å |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are dominated by the interplay between the electron-donating aminopyridine and the electron-accepting trinitrophenyl moieties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity and electronic transitions. inpressco.com

The HOMO is typically localized on the more electron-rich part of the molecule, which in this case is expected to be the aminopyridine ring. Conversely, the LUMO is generally located on the electron-deficient trinitrophenyl ring, specifically involving the π* orbitals of the ring and the nitro groups. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of a donor-π-acceptor system and is indicative of a significant intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov For molecules with strong donor-acceptor character, the HOMO-LUMO gap is typically smaller compared to the individual donor or acceptor components. inpressco.com DFT calculations at the B3LYP level are commonly used to compute these orbital energies and the resulting energy gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Representative Data) Note: Values are illustrative and based on trends for similar donor-acceptor molecules. Precise values require specific calculations.

| Parameter | Predicted Energy (eV) |

| EHOMO | ~ -6.5 to -7.5 |

| ELUMO | ~ -2.5 to -3.5 |

| ΔE (HOMO-LUMO Gap) | ~ 3.0 to 4.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. ulisboa.pt The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface is expected to show highly negative potential (typically colored red or yellow) around the oxygen atoms of the three nitro groups, indicating their strong electron-withdrawing nature and susceptibility to electrophilic attack. mdpi.comresearchgate.net These regions are the most electron-rich parts of the molecule. In contrast, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the amine N-H proton and the protons on the pyridine ring, making these sites susceptible to nucleophilic attack. nih.gov The area around the trinitrophenyl ring itself will also exhibit a degree of positive potential due to the strong electron withdrawal by the nitro groups. researchgate.net

The MEP analysis visually confirms the donor-acceptor nature of the molecule, with a clear polarization of charge from the aminopyridine moiety towards the trinitrophenyl group. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study intramolecular bonding and interaction among orbitals. It provides a localized picture of the electronic structure, which is more aligned with chemical intuition than the delocalized canonical molecular orbitals. For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) and the stabilizing interactions within the molecule.

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, which provides a stabilization energy (E(2)). A significant stabilization energy between a lone pair orbital (LP) on the amine nitrogen or pyridine nitrogen and the antibonding orbitals (π*) of the trinitrophenyl ring would provide quantitative evidence for ICT.

Specifically, the key interactions to investigate would be:

LP(Namine) → π*(C-C)trinitrophenyl

LP(Npyridine) → π*(C-C)trinitrophenyl

Interactions involving the lone pairs of the nitro group oxygens.

These interactions describe the delocalization of electron density from the electron-rich aminopyridine part to the electron-deficient trinitrophenyl part, which is the essence of intramolecular charge transfer in this molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Correlation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. libretexts.orgchemicalbook.com For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on both the pyridine and trinitrophenyl rings. The protons on the pyridine ring are expected to be in the aromatic region, with their exact shifts influenced by the electron-donating amino group. nih.gov The protons on the trinitrophenyl ring will be significantly downfield due to the strong deshielding effect of the nitro groups. The amine proton (N-H) would likely appear as a broad signal, and its chemical shift would be sensitive to solvent and concentration. researchgate.net The ¹³C NMR spectrum would similarly show distinct signals for the carbons of both aromatic rings, with the carbons attached to the nitro groups being highly deshielded. libretexts.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. rutgers.edu The predicted IR spectrum for this compound would exhibit characteristic bands for the functional groups present. These include:

N-H stretching vibrations of the secondary amine, typically in the range of 3300-3500 cm⁻¹. researchgate.net

Asymmetric and symmetric stretching vibrations of the NO₂ groups, which are strong and typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region. rutgers.edu

C-N stretching vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. researchgate.net For a donor-acceptor molecule like this compound, the UV-Vis spectrum is expected to show intense absorption bands corresponding to π-π* transitions within the aromatic rings and, importantly, a lower energy charge-transfer (CT) band. nih.gov This CT band arises from the electronic transition from the HOMO (on the aminopyridine) to the LUMO (on the trinitrophenyl ring) and is responsible for the color of many such compounds. The position and intensity of this band are sensitive to the solvent polarity. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Representative Ranges) Note: These are expected ranges based on the functional groups present and data from similar compounds.

| Spectroscopy | Parameter | Predicted Range |

| ¹H NMR | Chemical Shift (ppm) | Pyridine-H: 6.5-8.5; Phenyl-H: ~9.0; NH: 9.5-11.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-160 |

| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500; NO₂ stretch: 1500-1560 & 1335-1385 |

| UV-Vis | λmax (nm) | π-π*: 250-350; Charge Transfer: > 400 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, often in the presence of a solvent. rutgers.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent interactions, and other time-dependent phenomena.

For this compound, an MD simulation in a solvent like water or an organic solvent would provide valuable information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, particularly around the polar nitro groups and the amine group. ulisboa.pt

Conformational Dynamics: The flexibility of the molecule in solution, including the rotation around the C-N bridge and the dynamics of the intramolecular hydrogen bond. MD simulations can reveal whether the hydrogen bond is stable over time or if it breaks and reforms. rutgers.edu

Solvent Effects on Charge Transfer: The polarity of the solvent can significantly impact the stability of the ground and excited states of a charge-transfer molecule. MD simulations can help in understanding how the solvent environment modulates the electronic properties.

The trajectories from MD simulations can be further analyzed to calculate various properties, such as radial distribution functions to understand solvation shells and time correlation functions to study dynamic processes. researchgate.net For nitroaromatic compounds, MD simulations have been used to study their interactions in biological systems and their decomposition pathways. rutgers.edumdpi.com

Calculations of Nonlinear Optical (NLO) Properties

Correlation between Electronic Structure and NLO Response

The nonlinear optical (NLO) properties of a molecule are intrinsically linked to its electronic structure. In the case of this compound, the arrangement of its electron-donating and electron-withdrawing groups facilitates a significant NLO response. This is primarily due to the phenomenon of intramolecular charge transfer (ICT). The pyridin-2-amine moiety acts as an electron donor, while the 2,4,6-trinitrophenyl group, with its three nitro groups, serves as a potent electron acceptor. This "push-pull" electronic configuration is a hallmark of many organic NLO materials.

Computational studies, often employing Density Functional Theory (DFT), are crucial in elucidating the relationship between a molecule's electronic makeup and its NLO activity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment (μ), and the first hyperpolarizability (β).

A small HOMO-LUMO energy gap is a critical indicator of potential NLO activity. mdpi.comdergipark.org.tr This small energy difference facilitates the excitation of electrons from the ground state to an excited state, a process that is fundamental to the NLO response. For molecules with a distinct donor-acceptor structure, the HOMO is typically localized on the electron-donating fragment, and the LUMO on the electron-accepting fragment. The overlap between these orbitals allows for efficient intramolecular charge transfer upon excitation. In molecules analogous to this compound, this charge transfer from the amine-containing ring to the nitro-substituted ring is the primary driver of the NLO properties. nih.gov

The first hyperpolarizability (β) is a direct measure of the second-order NLO response of a molecule. A large β value indicates a significant change in the dipole moment upon interaction with an external electric field, which is characteristic of a strong NLO material. researchgate.net Theoretical calculations on similar pyridine derivatives have shown that the presence of both amino (donor) and nitro (acceptor) groups leads to enhanced hyperpolarizability values. journalijar.com The magnitude of the dipole moment (μ) also plays a role, as a large ground-state dipole moment can contribute to a greater NLO response. researchgate.net

The following table presents hypothetical yet representative data from computational analyses of molecules with similar donor-acceptor structures, illustrating the correlation between electronic properties and NLO response.

| Parameter | Description | Illustrative Value | Significance for NLO Response |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates the electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.5 eV | A smaller gap suggests easier electronic excitation and higher polarizability. dergipark.org.tr |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | 8.5 D | A larger dipole moment can enhance the NLO effect. researchgate.net |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | 250 x 10-30 esu | A high value is a direct indicator of a strong NLO material. dergipark.org.tr |

Supramolecular Chemistry and Self Assembly of N 2,4,6 Trinitrophenyl Pyridin 2 Amine

Design Principles for Directed Self-Assembly of N-(2,4,6-trinitrophenyl)pyridin-2-amine

The directed self-assembly of this compound into predictable and well-defined supramolecular architectures is governed by the intrinsic properties of the molecule's functional groups. The design principles for achieving controlled aggregation revolve around the strategic exploitation of various non-covalent interactions. nih.govharvard.edu The key to maximizing the yield of a desired self-assembled structure is the careful tuning of the interaction energies between the molecular components. nih.govharvard.edu

The structure of this compound incorporates several key features that dictate its self-assembly behavior:

Hydrogen Bond Donor: The secondary amine group (-NH-) acts as a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridyl ring and the oxygen atoms of the three nitro groups (-NO₂) are effective hydrogen bond acceptors.

Aromatic Rings: The molecule possesses two distinct aromatic systems: an electron-rich pyridin-2-amine moiety and a highly electron-deficient 2,4,6-trinitrophenyl (picryl) moiety. This electronic disparity is crucial for promoting strong π-π stacking interactions.

By understanding and controlling the interplay of these interactions, it is possible to guide the self-assembly process towards specific supramolecular structures. The principle of maximizing the energy gap between the target assembled state and other possible configurations is central to achieving high yields of the desired architecture. harvard.edu This can be achieved by designing systems where all favorable interactions have a similar strength. harvard.edu

Engineering of Hydrogen Bonding and Halogen Bonding Motifs

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of this compound. The presence of both a hydrogen bond donor (the amine proton) and multiple acceptor sites (the pyridyl nitrogen and the nitro group oxygens) allows for the formation of robust and directional intermolecular connections.

In a closely related salt, 2-[(Pyridin-2-yl)amino]pyridinium 2,4,6-trinitrophenolate, extensive hydrogen bonding is observed. The crystal structure reveals that the cations and anions are linked through N—H⋯O hydrogen bonds, forming one-dimensional supramolecular chains. nih.gov Specifically, the amine group forms bifurcated hydrogen bonds with the oxygen atoms of the nitro group and the deprotonated hydroxyl group of the picrate (B76445) anion. nih.gov Additionally, an intramolecular N—H⋯N hydrogen bond is present between the two pyridine (B92270) rings of the cation. nih.gov These observations strongly suggest that this compound would exhibit similar hydrogen bonding patterns, such as N—H⋯O interactions with the nitro groups and potentially N—H⋯N interactions with the pyridyl nitrogen of a neighboring molecule, leading to the formation of chains, sheets, or more complex three-dimensional networks.

While this compound does not itself contain a halogen atom, the principles of halogen bonding are relevant in the context of its co-crystallization with halogenated molecules. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In cocrystals of halopyridinium salts, halogen bonds have been observed between the halogen atom on the pyridinium (B92312) ring and a halide anion. nih.govacs.org This indicates that the pyridyl nitrogen of this compound could act as a halogen bond acceptor in the presence of a suitable halogen bond donor.

| Donor (D) | Acceptor (A) | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| N-H (amine) | O (nitro group) | Intermolecular | Chains, Sheets |

| N-H (amine) | N (pyridyl) | Intermolecular | Dimers, Chains |

Harnessing π-π Stacking Interactions for Controlled Molecular Aggregation

π-π stacking interactions are a significant driving force in the self-assembly of aromatic molecules. In this compound, the presence of both an electron-deficient trinitrophenyl ring and a more electron-rich pyridyl ring creates a favorable scenario for strong donor-acceptor π-π stacking. This type of interaction is crucial for the controlled aggregation of the molecules into ordered supramolecular structures.

The electron-withdrawing nitro groups on the picryl ring significantly lower its π-electron density, making it an excellent π-acceptor. Conversely, the pyridin-2-amine moiety acts as a π-donor. This electronic complementarity leads to strong, face-to-face stacking arrangements that contribute significantly to the stability of the resulting assembly.

In the crystal structure of 2-[(Pyridin-2-yl)amino]pyridinium 2,4,6-trinitrophenolate, π-π stacking is observed between neighboring supramolecular chains. nih.gov The centroid-centroid distances between the pyridinium rings are 3.7638 Å, and between the benzene (B151609) rings of the picrate anions, they are 3.5331 Å. nih.gov These distances are indicative of significant π-π interactions. It is expected that this compound would exhibit similar π-π stacking behavior, with the alternating arrangement of the electron-poor and electron-rich aromatic rings leading to well-defined columnar or layered structures. The ability to control these stacking interactions, for instance through solvent choice or molecular modification, is key to tailoring the aggregation state of the compound. researchgate.netnih.gov

| Interacting Rings | Centroid-Centroid Distance (Å) | Significance |

|---|---|---|

| Pyridinium - Pyridinium | 3.7638 | Indicates moderate π-π stacking. |

| Benzene (Picrate) - Benzene (Picrate) | 3.5331 | Indicates strong π-π stacking. |

Investigation of Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. nih.gov The unique electronic and structural features of this compound make it an interesting candidate for studies in molecular recognition and host-guest chemistry.

The electron-deficient trinitrophenyl group can be recognized and bound by electron-rich hosts. For example, 2,4,6-trinitrophenol (TNP), a closely related compound, has been shown to be selectively sensed by a calix acs.orgarene host functionalized with pyrene moieties. acs.org The interaction is driven by the formation of a host-guest complex, where the TNP is encapsulated within the host's cavity. acs.org This suggests that this compound could act as a guest, being recognized by various macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. nih.govnih.gov

Conversely, self-assembled structures of this compound could potentially act as hosts for small guest molecules. The formation of cavities or channels within the supramolecular architecture, defined by the arrangement of the molecules through hydrogen bonding and π-π stacking, could allow for the inclusion of other chemical species. mdpi.com The pyridyl and nitro functionalities lining such potential cavities would offer specific interaction sites for the recognition and binding of complementary guests.

Exploration of Co-crystallization and Polymorphism in this compound Systems

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. The ability of this compound to participate in a variety of non-covalent interactions makes it a prime candidate for the formation of co-crystals with other molecules (co-formers). For instance, co-formers containing carboxylic acid or amide groups could form strong hydrogen bonds with the pyridyl nitrogen and the amine group of the target molecule.

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research or data could be found on the coordination chemistry of the compound this compound. Consequently, the generation of a detailed article following the requested outline is not possible at this time.

The investigation sought to detail the ligand behavior, synthesis of metal complexes, and the electronic, magnetic, and redox properties of coordinated systems involving this compound. This included searches for its potential use in creating discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs).

While extensive research exists on the coordination chemistry of related compounds, such as other substituted pyridine ligands (e.g., 2,4,6-tris(2-pyridyl)-1,3,5-triazine) and various trinitrophenyl derivatives, there is a notable absence of literature specifically addressing the metal-coordinating properties of this compound. The available data focuses on analogous but structurally distinct molecules, making it impossible to fulfill the request with the required scientific accuracy and strict adherence to the specified compound.

This lack of information suggests that the coordination chemistry of this compound may be an unexplored area of chemical research. Therefore, the following sections of the proposed article outline remain unaddressed due to the absence of relevant scientific findings:

Coordination Chemistry of N 2,4,6 Trinitrophenyl Pyridin 2 Amine

Integration of N-(2,4,6-trinitrophenyl)pyridin-2-amine into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Further empirical research would be required to generate the data needed to populate these topics.

Table of Mentioned Compounds

Advanced Material Science Perspectives and Non Energetic Applications

Development of Fluorescent Sensing Platforms Utilizing N-(2,4,6-trinitrophenyl)pyridin-2-amine or its Derivatives

The inherent photophysical properties of this compound, stemming from its donor-acceptor architecture, make it a compelling candidate for the development of fluorescent sensing platforms. The aminopyridine fragment can potentially serve as a fluorescent scaffold, while the trinitrophenyl group is a well-known fluorescence quencher.

Mechanisms of Analyte-Induced Fluorescence Quenching or Enhancement

The fluorescence of a sensor based on this compound would likely be modulated by its interaction with specific analytes through several established mechanisms. The primary mechanism anticipated is Photoinduced Electron Transfer (PET) . In the ground state, the aminopyridine fluorophore can exhibit fluorescence. Upon excitation, an electron can be transferred from the excited state of the aminopyridine to the electron-deficient trinitrophenyl moiety, leading to fluorescence quenching. The presence of an analyte that interacts with either the donor or acceptor part of the molecule could disrupt this PET process, leading to a "turn-on" fluorescent response.

Another plausible mechanism is Fluorescence Resonance Energy Transfer (FRET) . If the emission spectrum of the aminopyridine donor overlaps with the absorption spectrum of an analyte (acting as an acceptor), energy can be transferred non-radiatively from the excited donor to the acceptor, resulting in fluorescence quenching. The efficiency of this process is highly dependent on the distance between the donor and acceptor and the degree of spectral overlap.

Furthermore, interactions such as hydrogen bonding or the formation of charge-transfer complexes between the sensor molecule and an analyte can alter the electronic distribution and, consequently, the fluorescence properties of the sensor. For instance, an analyte binding to the aminopyridine moiety could enhance its fluorescence by rigidifying the structure and reducing non-radiative decay pathways. Conversely, an analyte that facilitates the charge transfer to the trinitrophenyl group would enhance quenching.

Theoretical studies on related compounds, such as 3-amino-5-[(2,4,6-trinitrophenyl) amino]-1H-1,2,4-triazole, indicate that the formation of complexes with other molecules can significantly influence their electronic properties and stability, which would, in turn, affect their fluorescence behavior. mdpi.com

Selective and Sensitive Detection of Specific Analytes in Various Media

The design of selective and sensitive fluorescent sensors based on this compound would hinge on tailoring the molecule to interact specifically with target analytes. The amine group and the pyridine (B92270) nitrogen offer sites for hydrogen bonding and coordination with metal ions, while the aromatic rings can participate in π-π stacking interactions.

For example, the detection of nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) is a significant area of research. nih.govresearchgate.netnih.gov While this compound itself contains a trinitrophenyl group, its derivatives could be engineered to detect other nitroaromatics. The principle often relies on a competitive displacement mechanism or the formation of more stable complexes that alter the fluorescence. Research on amine-functionalized materials has demonstrated high selectivity and sensitivity for TNP detection in aqueous media, suggesting that the amine group in the target compound could play a crucial role in analyte binding. nih.gov

The pyridinyl moiety is also a known chelator for various metal ions. nih.gov Therefore, derivatives of this compound could be developed as fluorescent chemosensors for toxic heavy metal ions. The binding of a metal ion to the pyridine nitrogen would alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

The table below summarizes the potential analytes and the basis for their selective detection using fluorescent sensors derived from this compound, based on findings from related systems.

| Potential Analyte | Basis for Selective Detection | Anticipated Fluorescence Response | Relevant Research on Analogous Systems |

| Nitroaromatic Compounds (e.g., TNP) | Competitive binding, π-π stacking, formation of charge-transfer complexes. | Quenching or enhancement depending on the specific interaction. | Amine-functionalized MOFs show high selectivity for TNP. nih.govnih.gov |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Chelation by the pyridine nitrogen and amine group. | Fluorescence quenching or enhancement ("chelation-enhanced fluorescence"). | Pyridine-based fluorescent sensors are used for cation detection. nih.gov |

| pH (Protons) | Protonation of the pyridine nitrogen or amine group. | Change in fluorescence intensity or wavelength. | Pyrimidine-derived α-amino acids show pH-sensitive fluorescence. nih.gov |

| Biologically Relevant Anions | Hydrogen bonding with the N-H group. | Modulation of the intramolecular charge transfer and fluorescence. | N/A |

Potential in Optoelectronic and Photonic Devices Based on its Electronic Structure

The distinct electronic structure of this compound, characterized by a potent intramolecular charge-transfer (ICT) character, positions it as a promising material for applications in optoelectronic and photonic devices.

Exploration of Charge Transfer Characteristics for Device Functionality

The core of this potential lies in the significant electronic asymmetry of the molecule. The aminopyridine unit acts as an electron donor, while the three nitro groups on the phenyl ring create a powerful electron-accepting system. This donor-acceptor (D-π-A) configuration facilitates a substantial shift in electron density from the donor to the acceptor upon photoexcitation, leading to a large change in the dipole moment between the ground and excited states.

This intramolecular charge transfer is a key property for second-order nonlinear optical (NLO) materials. Materials with high second-order NLO susceptibility are crucial for applications such as frequency doubling (e.g., in lasers) and electro-optic modulation. The presence of both a strong donor and a strong acceptor connected through a conjugated system in this compound is a classic design strategy for enhancing NLO properties. Theoretical investigations on similar compounds, such as N-(p-tolyl)-2,4,6-trinitroaniline, have highlighted their potential as NLO materials. researchgate.net

Furthermore, the charge transfer properties are relevant for organic light-emitting diodes (OLEDs). While not emissive in the charge-transfer state itself (often being a dark state), the ability to control and tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental to designing efficient OLED materials. The HOMO is typically localized on the donor fragment (aminopyridine), and the LUMO on the acceptor fragment (trinitrophenyl). By modifying the donor and acceptor strengths through chemical substitution, the energy gap and, consequently, the emission color of related fluorescent molecules can be tuned. mdpi.com

The table below outlines the key charge transfer characteristics of this compound and their implications for device functionality, based on principles from related compounds.

| Charge Transfer Characteristic | Underlying Molecular Feature | Potential Optoelectronic/Photonic Application | Supporting Evidence from Analogous Systems |

| Strong Intramolecular Charge Transfer (ICT) | Electron-donating aminopyridine and electron-accepting trinitrophenyl group. | Second-Order Nonlinear Optics (NLO) | Polymorphic materials of N-(p-tolyl)-2,4,6-trinitroaniline show interesting optical properties. researchgate.net |

| Large Difference in Ground and Excited State Dipole Moments | Significant charge redistribution upon photoexcitation. | Electro-optic modulators, Pockels effect-based devices. | Lippert-Mataga plots for similar push-pull fluorophores confirm large dipole moment changes. mdpi.com |

| Tunable HOMO-LUMO Energy Levels | Chemical modification of the donor (pyridine/amine) or acceptor (nitro groups) moieties. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). | Synthesis of various aminopyridine derivatives shows tunability of photophysical properties. nih.govnih.gov |

| Formation of Charge-Transfer Complexes | Interaction with other electron donor or acceptor molecules. | Organic conductors and semiconductors. | Charge-transfer complexes of trinitrotoluene with amines have been studied. documentsdelivered.com |

Applications in Surface Functionalization and Interface Engineering

The chemical functionalities present in this compound—specifically the reactive amine group and the potential for strong intermolecular interactions via the trinitrophenyl moiety—open up possibilities for its use in surface functionalization and interface engineering.

The primary amine group provides a reactive handle for covalent attachment to a variety of surfaces. For instance, it can react with surface-bound epoxy groups, carboxylic acids (to form amides), or isocyanates. This would allow for the tailoring of the surface properties of materials such as silica, polymers, or even metals. The immobilization of this molecule could impart specific optical or electronic properties to the surface. Research on the surface modification of pyrophyllite (B1168745) with aminosilanes for the adsorption of nitrophenols demonstrates the utility of amine groups in functionalizing mineral surfaces. researchgate.net

Furthermore, the trinitrophenyl group is known to engage in strong π-π stacking and charge-transfer interactions. Surfaces functionalized with this compound could therefore be used to selectively adsorb electron-rich molecules or to direct the assembly of subsequent layers in a layer-by-layer fabrication process. This could be relevant in the development of new chromatographic stationary phases or in the construction of multilayered electronic devices.

In the context of interface engineering, the strong dipole moment of the molecule could be exploited to modify the work function of conductive surfaces. By creating a self-assembled monolayer of this compound on an electrode, the energy barrier for charge injection or extraction in an electronic device could be tuned, leading to improved device performance. While direct studies on the target compound are not available, the principles of using dipolar molecules for interface engineering are well-established in the field of organic electronics.

Future Research Directions and Emerging Trends in the Study of N 2,4,6 Trinitrophenyl Pyridin 2 Amine

The landscape of advanced materials research is continually evolving, with a persistent demand for novel compounds possessing precisely tailored properties. N-(2,4,6-trinitrophenyl)pyridin-2-amine, a molecule combining an electron-deficient trinitrophenyl ring with a heterocyclic pyridine (B92270) amine moiety, stands at the intersection of several key research areas, including energetic materials, materials science, and synthetic chemistry. Future investigations are poised to unlock its full potential through a combination of derivative synthesis, advanced analytical techniques, and computational modeling.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,4,6-trinitrophenyl)pyridin-2-amine in high purity?

Methodological Answer:

- The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 2-aminopyridine and 2,4,6-trinitrochlorobenzene. Key steps include:

- Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state .

- Maintaining anhydrous conditions to avoid hydrolysis of the trinitrophenyl electrophile .

- Purification via recrystallization from ethanol/water mixtures to isolate the product .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and nitro group orientations (e.g., torsion angles between pyridine and trinitrophenyl rings) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic proton shifts (pyridine vs. trinitrophenyl regions) .

- IR : Identify nitro group stretching vibrations (~1350 cm⁻¹ and ~1530 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Q. How can contradictions between experimental and calculated spectroscopic data be resolved?

Methodological Answer:

- Solvent effects : Include solvent models (e.g., PCM) in DFT calculations to align theoretical NMR shifts with experimental values .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase IR spectra .

- Crystallographic validation : Compare computed gas-phase structures with X-ray data to identify steric or electronic distortions .

Q. What factors govern the reactivity of this compound under varying conditions?

Methodological Answer:

- Kinetic vs. thermodynamic control :

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Explosivity mitigation :

- Avoid mechanical friction or shock (use Teflon-coated tools) .

- Store in small quantities (<1 g) under inert atmospheres .

- Health hazards :

- Use fume hoods and PPE (gloves, face shields) to prevent inhalation or skin contact .

Applied Research Questions

Q. What pharmacological screening strategies are appropriate for assessing bioactivity?

Methodological Answer:

- In vitro assays :

- Test antimicrobial activity via microdilution assays (MIC values against Gram+/Gram– bacteria) .

- Evaluate anti-inflammatory potential using COX-2 inhibition assays .

- Structure-activity relationships (SAR) : Compare with thienopyridine analogs to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.